molecular formula C8H4F3NO4 B142237 2-Nitro-4-(trifluoromethyl)benzoic acid CAS No. 320-94-5

2-Nitro-4-(trifluoromethyl)benzoic acid

Cat. No. B142237
CAS RN: 320-94-5
M. Wt: 235.12 g/mol
InChI Key: MYSAXQPTXWKDPQ-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)benzoic acid, also known as 2-Nitro-4-trifluoromethylbenzoic acid and 2-NTFB, is an organic compound and a derivative of benzoic acid. It is used in various scientific research applications, including as an intermediate for the synthesis of pharmaceuticals and as an analytical reagent.

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study employed LC-MS/MS to investigate the stability and degradation pathways of nitisinone, where 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) was identified as a major degradation product. This research highlights the stability of NTFA under various conditions, contributing to the understanding of the properties and potential risks of nitisinone's medical applications (Barchańska et al., 2019).

Crystallographic and Spectroscopic Characterization

Another study focused on the crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and its isomer. It explored the steric interactions caused by the regiochemistry of the trifluoromethyl group, contributing to the understanding of its structural properties (Diehl III, Je, & Tanski, 2019).

Synthesis Techniques and Applications

Research on the synthesis of similar compounds, like 2-nitro-4-methylsulfonyl benzoic acid, provides insights into the production and potential applications of this compound. Studies have demonstrated techniques with high economic benefits, potentially applicable to related compounds (Ci Long-wang, 2013) and (Peng Jia-bin, 2010).

Hydrolysis Studies

A study on the hydrolysis of 4-nitro-2-(trifluoroacetylamino)benzoic acid provided insights into the behavior of similar nitrobenzoic acids under various pH conditions. This research is relevant for understanding the chemical properties and reactions of compounds like this compound (Broxton, 1984).

Safety and Hazards

2-Nitro-4-(trifluoromethyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

2-nitro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)4-1-2-5(7(13)14)6(3-4)12(15)16/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSAXQPTXWKDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348974
Record name 2-nitro-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

320-94-5
Record name 2-Nitro-4-trifluoromethylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-nitro-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitro-4-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-NITRO-4-TRIFLUOROMETHYLBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9M35SV4P3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-nitro-4-(trifluoromethyl)benzoic acid in the study's methodology?

A: The study investigates the metabolic effects of nitisinone on Saccharomyces cerevisiae using a metabolomics approach. While not the primary focus, this compound plays a crucial role in sample preparation for GC-MS analysis. Although the paper doesn't specify its exact function, this compound likely serves as an internal standard. []

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